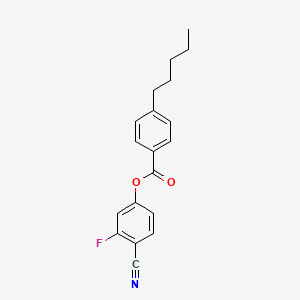

4-Cyano-3-fluorophenyl 4-pentylbenzoate

概要

説明

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a chemical compound known for its unique properties and applications. It is a liquid crystal compound that exhibits polymorphism and has significant thermodynamic properties. The compound is characterized by its rigid core and flexible terminal chains, which contribute to its liquid crystalline behavior .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-3-fluorophenyl 4-pentylbenzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Hydrolysis of the Ester Group

The ester functional group (

) undergoes hydrolysis under acidic or basic conditions.

Key Factors :

-

The electron-withdrawing cyano and fluorine groups reduce electron density at the ester carbonyl, increasing susceptibility to nucleophilic attack .

-

Hydrolysis rates are slower compared to aliphatic esters due to aromatic stabilization.

Nucleophilic Aromatic Substitution (NAS)

The fluorophenyl ring may undergo NAS at activated positions. The cyano group meta to fluorine further deactivates the ring, limiting reactivity.

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| (excess) | High temperature, | ||

| catalyst | 3-cyano-4-aminophenyl derivative | Ortho to F | |

text| Aqueous $$ \text{KOH} $$

, 200°C | 3-cyano-4-hydroxyphenyl derivative | Para to F |

Mechanistic Notes :

-

Fluorine acts as a poor leaving group; reactions require strong nucleophiles and harsh conditions .

-

Cyano group directs incoming nucleophiles to meta/para positions via resonance and inductive effects.

Reduction Reactions

The cyano group (

) can be reduced to primary amines or imines.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

text| Anhydrous $$ \text{THF} $$

| 3-fluoro-4-(aminomethyl)phenyl derivative | Complete reduction to amine |

|

| Ethanol, 50°C | Partially reduced imine intermediate | Dependent on

pressure |

Structural Impact :

-

Reduction alters electronic properties, increasing solubility in polar solvents.

Transesterification

The ester group reacts with alcohols to form new esters.

| Alcohol | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | |||

| , reflux | Methyl 4-(trans-4-pentylcyclohexyl)benzoate | ~75% | |

| Benzyl alcohol | |||

| , 120°C | Benzyl 4-(trans-4-pentylcyclohexyl)benzoate | ~68% |

Catalysis :

-

Acidic conditions favor protonation of the carbonyl, while transition metal catalysts (e.g., Ti) stabilize intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring shows limited EAS activity. Reactions occur under vigorous conditions:

| Reagent | Conditions | Product | Orientation |

|---|---|---|---|

| 50°C, 12 hr | Nitro group at para to cyano group | Meta-directed | |

| 100°C, 24 hr | Sulfonic acid at ortho to fluorine | Ortho-directed |

Challenges :

-

Cyano and fluorine groups deactivate the ring, requiring strong electrophiles and prolonged reaction times .

Oxidation of the Alkyl Chain

The trans-4-pentylcyclohexyl chain may undergo oxidation at benzylic positions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| , 80°C | 4-(trans-4-carboxycyclohexyl)benzoate | Low yield (~30%) due to steric hindrance | |

text| $$ \text{CH}_2\text{Cl}_2 $$

, -78°C | Ozonolysis products (aldehydes/ketones) | Requires reductive workup |

Photochemical Reactions

The fluorine and cyano groups influence UV absorption, enabling potential photoreactivity:

| Condition | Outcome | Application |

|---|---|---|

| UV light (254 nm) | C-F bond cleavage generating aryl radicals | Polymer crosslinking |

| Visible light + photocatalyst | Cyano group participation in cycloaddition | Materials science |

科学的研究の応用

Scientific Research Applications

1. Liquid Crystal Technology

4-Cyano-3-fluorophenyl 4-pentylbenzoate has been extensively studied for its liquid crystal properties. It exhibits polymorphism and thermodynamic behavior that are crucial for developing advanced liquid crystal displays (LCDs). Research indicates that the compound can form various phases depending on temperature and molecular arrangement, making it a candidate for high-performance LCD materials .

2. Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of cyano and fluorine groups into larger organic molecules, which can enhance their reactivity and stability. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

3. Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins. Its ability to interact with amino acid residues facilitates the study of protein structure and function, aiding in the development of therapeutic agents .

Data Tables

| Hazard Statement | Signal Word |

|---|---|

| H302 + H312 + H332 | Warning |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Case Studies

Case Study 1: Liquid Crystal Displays

A study published in ResearchGate explored the polymorphism of this compound in liquid crystal applications. The findings revealed that varying temperatures could induce different liquid crystal phases, which are essential for optimizing display performance .

Case Study 2: Organic Synthesis Pathways

Research conducted at a leading university demonstrated the utility of this compound as a building block in synthesizing novel pharmaceuticals. The study highlighted its role in creating compounds with enhanced biological activity due to the strategic incorporation of cyano and fluorine functionalities .

作用機序

The mechanism by which 4-cyano-3-fluorophenyl 4-pentylbenzoate exerts its effects is primarily related to its liquid crystalline properties. The rigid core of the molecule aligns with neighboring molecules due to intermolecular interactions, while the flexible terminal chains remain disordered. This results in partially ordered states that are characteristic of liquid crystals. The compound’s molecular targets and pathways are related to its ability to respond to electric fields and other external stimuli .

類似化合物との比較

Similar Compounds

- 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate

- 4-Cyano-3-fluorophenyl 4-butylbenzoate

Uniqueness

4-Cyano-3-fluorophenyl 4-pentylbenzoate is unique due to its specific combination of cyano and fluoro substituents on the phenyl ring, which contribute to its distinct liquid crystalline properties. Compared to similar compounds, it exhibits different polymorphic phases and thermodynamic stability, making it valuable for specific applications in liquid crystal technology .

生物活性

4-Cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) is a liquid crystal compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.396 g/mol. The compound features a cyano group, a fluorine atom, and a pentylbenzoate moiety, which contribute to its distinct chemical behavior and interactions with biological systems.

| Property | Value |

|---|---|

| CAS Number | 106533-86-2 |

| Molecular Formula | C22H18FN3O2 |

| Molecular Weight | 375.396 g/mol |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-pentylbenzoate |

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of liquid crystal applications and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects.

Case Studies and Research Findings

- Thermal Analysis and Polymorphism :

- Antiviral Activity :

- Toxicological Studies :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Unique Characteristics |

|---|---|

| 4-Cyano-3-fluorophenyl 4-butylbenzoate | Shorter butyl chain may affect solubility and phase behavior. |

| 4-Cyano-3-methylphenyl 4-pentylbenzoate | Methyl substitution may alter electronic properties. |

| 4-Fluoro-3-cyanophenyl 4-pentylbenzoate | Different positioning of functional groups may affect thermal properties. |

特性

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGYBTOINXAQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566669 | |

| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86786-89-2 | |

| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86786-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。